molecular formula C23H24N4O6 B2466351 (E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide CAS No. 741279-53-8

(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2466351
CAS No.: 741279-53-8
M. Wt: 452.467
InChI Key: RPIDCSJTKKHVDJ-WNAAXNPUSA-N
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Description

(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a hexyl chain, a hydroxy group, a nitrobenzoyl hydrazone moiety, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.

    Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Nitrobenzoyl Hydrazone Moiety: This step involves the reaction of a nitrobenzoyl chloride with hydrazine to form the hydrazone linkage.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, while the nitrobenzoyl hydrazone moiety can participate in redox reactions, affecting cellular processes. The carboxamide group can enhance the compound’s binding affinity to proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hexyl chain, hydroxy group, nitrobenzoyl hydrazone moiety, and carboxamide group collectively contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

(2E)-6-hexyl-7-hydroxy-2-[(4-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-2-3-4-5-6-15-11-16-12-18(21(24)29)23(33-20(16)13-19(15)28)26-25-22(30)14-7-9-17(10-8-14)27(31)32/h7-13,28H,2-6H2,1H3,(H2,24,29)(H,25,30)/b26-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIDCSJTKKHVDJ-WNAAXNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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